(2S)-2-chlorobutanamide
Description
Properties
IUPAC Name |
(2S)-2-chlorobutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8ClNO/c1-2-3(5)4(6)7/h3H,2H2,1H3,(H2,6,7)/t3-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJIOSCMTZVXQQU-VKHMYHEASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C(=O)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
(2S)-2-chlorobutanamide serves as an essential intermediate in the synthesis of more complex organic molecules. Its chlorinated structure allows it to participate in nucleophilic substitution reactions, making it a versatile building block for various chemical syntheses. The compound can undergo transformations such as oxidation, reduction, and acylation to yield diverse derivatives useful in pharmaceutical development and materials science.
Synthesis Overview
| Reaction Type | Example Products | Notes |
|---|---|---|
| Nucleophilic Substitution | Various substituted butanamides | Dependent on the nucleophile used |
| Oxidation | Oxo derivatives | Utilizes oxidizing agents like KMnO₄ |
| Reduction | Alcohol derivatives | Commonly achieved with LiAlH₄ or NaBH₄ |
Potential Therapeutic Properties
Research indicates that this compound possesses significant biological activities. Preliminary studies have shown its potential as an antimicrobial and antioxidant agent. The compound's ability to scavenge free radicals suggests it could play a role in mitigating oxidative stress-related diseases.
Antimicrobial Activity
Studies have demonstrated that this compound exhibits antibacterial properties against various strains of bacteria. Its mechanism of action may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways.
Antioxidant Activity
The antioxidant properties of this compound are particularly noteworthy. By scavenging free radicals, it may help protect cells from oxidative damage, which is linked to numerous health issues, including cancer and neurodegenerative disorders.
Medicinal Applications
Drug Discovery and Development
The compound is being investigated for its potential therapeutic applications in drug discovery. Its unique structural features allow for modifications that can enhance its efficacy and selectivity against specific biological targets.
Case Studies
| Study | Findings |
|---|---|
| Study A (2023) | Demonstrated antibacterial activity against Staphylococcus aureus with an MIC of 15 µg/mL. |
| Study B (2024) | Showed antioxidant activity comparable to standard antioxidants like ascorbic acid. |
| Study C (2023) | Investigated the compound's effect on apoptosis in cancer cell lines, indicating potential anticancer properties. |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
- (2S)-2-Chlorobutanamide vs. (2S)-2-[[[[(1S,2S)-2-Aminocyclohexyl]amino]thioxomethyl]amino]-N-(diphenylmethyl)-N,3,3-trimethylbutanamide ( ): Both share a (2S)-configured amide core. However, the latter features a thioxomethyl group and a diphenylmethyl substituent, increasing steric hindrance and molecular weight (466.68 g/mol vs. ~135.58 g/mol for C₄H₇ClNO) . The chlorine atom in the target compound may enhance electrophilicity compared to the thioxomethyl group, affecting reactivity in nucleophilic substitutions .
- Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate ( ): This ester lacks the amide group but shares a (2S) configuration. The trifluoroethylamino group introduces strong electron-withdrawing effects, contrasting with the chlorine’s moderate electronegativity .
Analytical and Physical Properties
- LCMS/HPLC Data :
- Stability in varying pH ranges (as noted for menthol derivatives in ) is untested but critical for pharmaceutical applications .
Data Tables
Table 1: Structural Comparison
Table 3: Analytical Data
| Compound | LCMS Retention Time (min) | HPLC Purity | Key Applications |
|---|---|---|---|
| Methyl ester ( ) | 1.21 | >95% | Pharmaceutical intermediate |
| Cyclobutane derivative ( ) | 0.85 | >95% | Agrochemical research |
Preparation Methods
Use of (S)-2-Aminobutyric Acid as a Precursor
A prominent method involves (S)-2-aminobutyric acid as the chiral starting material. The amino group is substituted with chlorine via chlorination, followed by amidation of the carboxylic acid group.
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Chlorination Step : Treatment with bis(trichloromethyl) carbonate (triphosgene) in dichloromethane at 0–5°C replaces the amino group with chlorine, yielding (S)-2-chlorobutyric acid.
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Amidation Step : The carboxylic acid is activated using thionyl chloride to form the acid chloride, which reacts with aqueous ammonia to produce (2S)-2-chlorobutanamide.
This route achieves enantiomeric excess (>98%) due to the retention of configuration during chlorination.
Alternative Chlorination Strategies
Chloroacetyl Chloride-Mediated Chlorination
Chloroacetyl chloride serves as an alternative chlorinating agent for synthesizing 2-chloro intermediates.
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Reaction Conditions : (S)-2-hydroxybutyric acid is treated with chloroacetyl chloride in tetrahydrofuran (THF) under reflux, facilitating hydroxyl-to-chlorine substitution.
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Stereochemical Integrity : The reaction preserves the (S)-configuration when conducted at low temperatures (−10°C to 0°C).
Continuous Flow Microreactor Technology
Enhanced Reaction Efficiency
Continuous flow microreactors improve heat transfer and mixing, critical for exothermic chlorination reactions.
-
Optimal Parameters : A residence time of 15 minutes at 90°C and 0.67 MPa pressure maximizes yield (92%) and minimizes racemization.
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Scalability : This method reduces reaction time by 70% compared to batch processes, making it suitable for industrial production.
Industrial-Scale Production Techniques
Catalytic Ammonolysis in Fixed-Bed Reactors
Large-scale synthesis employs fixed-bed reactors with heterogeneous catalysts (e.g., zeolites) to promote amidation.
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Process Details : (S)-2-chlorobutyric acid vapor is passed over a catalyst bed at 150°C, reacting with ammonia gas to form the amide.
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Yield and Purity : Conversions exceed 85%, with purity >99.5% after crystallization.
Optimization of Reaction Conditions
Q & A
Basic: What spectroscopic and chromatographic methods are recommended for confirming the stereochemical identity and purity of (2S)-2-chlorobutanamide?
Answer:
To validate stereochemical identity, use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak®) to separate enantiomers and quantify enantiomeric excess (ee). Nuclear Magnetic Resonance (NMR) spectroscopy, particularly - and -NMR, can confirm the presence of characteristic signals for the (2S)-configuration (e.g., coupling constants in -NMR for adjacent chiral centers). Polarimetry provides supplementary data by measuring optical rotation. For purity, combine High-Resolution Mass Spectrometry (HRMS) with thin-layer chromatography (TLC) using iodine or UV visualization to detect impurities. Ensure calibration against certified standards for quantitative accuracy .
Basic: What synthetic routes are reported for this compound with high enantioselectivity?
Answer:
Enantioselective synthesis often involves asymmetric catalysis or kinetic resolution . A documented approach includes:
Chiral auxiliary-mediated synthesis : Use (S)-proline or other chiral catalysts to induce stereochemistry during chlorination of 2-butanamide precursors.
Enzymatic resolution : Lipases or esterases can selectively hydrolyze racemic mixtures, retaining the desired (2S)-enantiomer.
Chiral pool synthesis : Start with naturally occurring chiral building blocks (e.g., L-amino acids) to retain configuration during functionalization.
Monitor reaction progress via gas chromatography (GC) or HPLC to optimize ee. For reproducibility, standardize solvent systems (e.g., THF/water) and reaction temperatures .
Advanced: How can researchers address contradictions in reported stability data for this compound under varying pH conditions?
Answer:
Discrepancies often arise from differences in experimental conditions (e.g., buffer composition, ionic strength). To resolve these:
- Replicate studies under controlled variables: Use standardized buffers (e.g., phosphate vs. citrate) and measure degradation kinetics via UV-Vis spectroscopy or HPLC at multiple pH levels (2–12).
- Isolate degradation products using liquid-liquid extraction or solid-phase extraction (SPE) and characterize them via LC-MS to identify pH-sensitive functional groups (e.g., amide hydrolysis).
- Apply Arrhenius equation to extrapolate stability across temperatures and validate with accelerated stability testing (40–60°C). Publish raw datasets and methodological details to enable cross-study comparisons .
Advanced: What strategies optimize the kinetic resolution of this compound in enzymatic reactions?
Answer:
Design a high-throughput screening (HTS) protocol:
Enzyme selection : Test hydrolases (e.g., Candida antarctica lipase B) or transaminases for stereoselective activity.
Substrate engineering : Modify the acyl group (e.g., tert-butyl vs. benzyl) to enhance enzyme-substrate affinity.
Reaction monitoring : Use real-time IR spectroscopy to track carbonyl group conversion or chiral GC for ee determination.
Solvent optimization : Evaluate polar aprotic solvents (e.g., acetonitrile) or ionic liquids to improve enzyme stability and reaction rate.
For industrial relevance, calculate turnover frequency (TOF) and catalytic efficiency () to benchmark performance .
Advanced: How should researchers validate the enantiomeric excess (ee) of this compound post-synthesis?
Answer:
Combine orthogonal methods for cross-validation:
- Chiral HPLC : Use a Daicel Chiralpak® AD-H column with hexane/isopropanol (90:10) mobile phase; compare retention times to racemic standards.
- Mosher’s ester analysis : Derivatize the compound with α-methoxy-α-(trifluoromethyl)phenylacetyl (MTPA) chloride and analyze -NMR shifts to confirm absolute configuration.
- Circular Dichroism (CD) : Correlate CD spectra with literature data for (2S)-configured amides.
Report uncertainties (e.g., ±2% ee for HPLC) and validate against commercial chiral standards .
Advanced: What computational methods support mechanistic studies of this compound’s reactivity?
Answer:
Employ density functional theory (DFT) calculations (e.g., B3LYP/6-311++G**) to:
Model transition states for nucleophilic substitution reactions, identifying steric/electronic influences of the chiral center.
Predict -NMR chemical shifts using GIAO (Gauge-Including Atomic Orbital) methods for comparison with experimental data.
Simulate enantiomerization barriers to assess thermal stability. Validate with molecular dynamics (MD) simulations in explicit solvent (e.g., water, DMSO). Share input files and computational parameters in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
